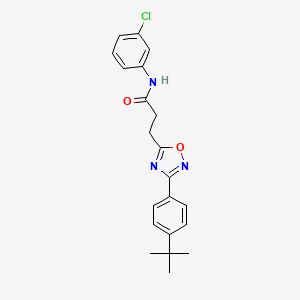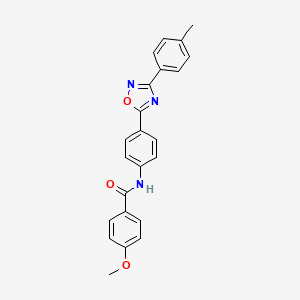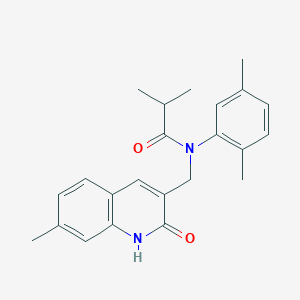
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide (abbreviated as BMQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. BMQ is a quinoxaline derivative and has been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide is not fully understood. However, it is believed that 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have various biochemical and physiological effects. For example, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its unique properties. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to possess various biological activities, making it a useful tool for studying different biological processes. Additionally, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide is its potential toxicity. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide. One direction is to further investigate the mechanism of action of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide. Understanding how 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide exerts its biological activities may lead to the development of new therapeutic agents. Another direction is to investigate the potential use of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to determine the potential toxicity of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide and its effects on different cell types.
Métodos De Síntesis
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-3-acetylquinoxaline with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with sodium methoxide to yield 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide. Another method involves the reaction of 2-acetylquinoxaline with benzoyl chloride and sodium methoxide. The resulting intermediate is then treated with hydrogen peroxide to yield 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide.
Aplicaciones Científicas De Investigación
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase. Additionally, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been used as a fluorescent probe for the detection of DNA damage.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12(22)18-16(11-26-19(23)13-6-4-3-5-7-13)20-15-9-8-14(25-2)10-17(15)21(18)24/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYKTXQDVNZCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)


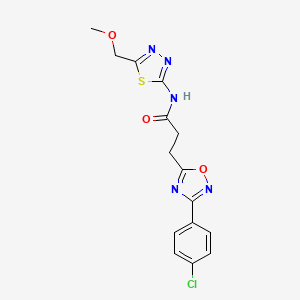
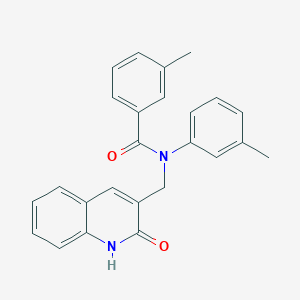
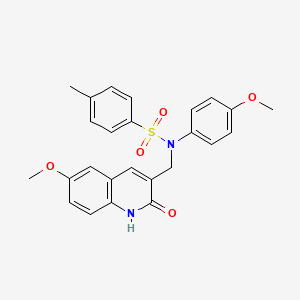
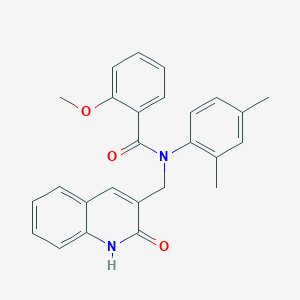

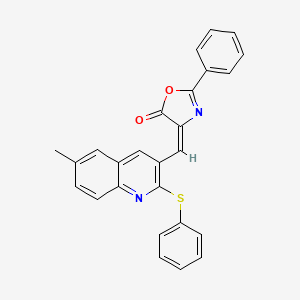
![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)
